molecular formula C30H48O6 B12381458 Virgaureagenin F

Virgaureagenin F

Cat. No.: B12381458
M. Wt: 504.7 g/mol
InChI Key: JNBVXSJZOUXQGO-NFHAMTCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virgaureagenin F is a saponin compound extracted from the rhizome of Bolbostemma paniculatum (Maxim.) Franquet, a plant belonging to the Cucurbitaceae family . Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Virgaureagenin F can be extracted from the rhizome of Bolbostemma paniculatum using various extraction techniques. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponin compound . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant source, followed by purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The purified this compound is then formulated for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Virgaureagenin F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activities.

Scientific Research Applications

Virgaureagenin F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Virgaureagenin F involves its interaction with specific molecular targets and pathways. As a saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Oleanolic acid: Another saponin with similar biological activities.

    Hederagenin: A saponin compound with anti-inflammatory and anticancer properties.

    Glycyrrhizin: A saponin found in licorice root with various medicinal properties.

Uniqueness

Virgaureagenin F is unique due to its specific chemical structure and the plant source from which it is extracted. Its distinct biological activities and potential therapeutic applications set it apart from other saponins. The ongoing research on this compound aims to further elucidate its unique properties and potential benefits in various fields .

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h19-23,31-34H,7-16H2,1-6H3,(H,35,36)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1

InChI Key

JNBVXSJZOUXQGO-NFHAMTCJSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C5CC(CC[C@@]5([C@@H](C[C@@]24C)O)C(=O)O)(C)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C)O)C(=O)O)C

Origin of Product

United States

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